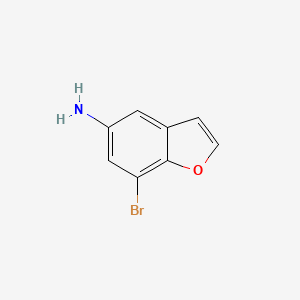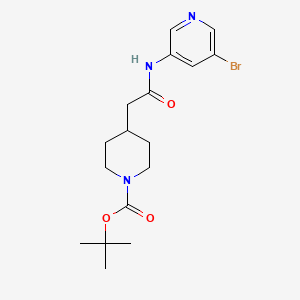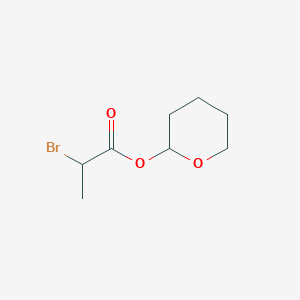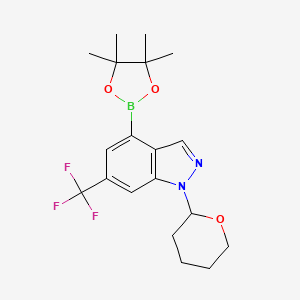![molecular formula C11H10O3S B13925134 Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse biological and chemical properties. This particular compound has a molecular formula of C11H10O3S and a molecular weight of 222.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions usually include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 6-oxo-benzo[b]thiophene-5-carboxylate.
Reduction: Formation of ethyl 6-hydroxybenzo[b]thiophene-5-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate: Similar structure but with the hydroxyl group at the 7-position.
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate: Contains a methyl group and a tetrahydrobenzo ring.
Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate: Contains a bromophenyl group.
Uniqueness
Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6-position and carboxylate ester at the 5-position make it a valuable intermediate for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C11H10O3S |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
ethyl 6-hydroxy-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)6-9(8)12/h3-6,12H,2H2,1H3 |
Clave InChI |
KAWDOGFORWXWKG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C2C(=C1)C=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
![1-Oxaspiro[4.7]dodecane](/img/structure/B13925067.png)
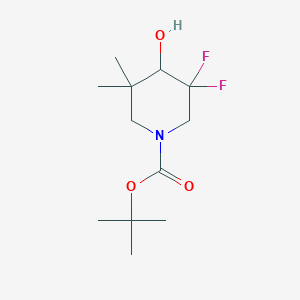
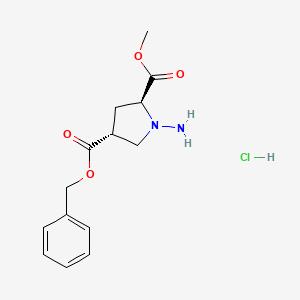
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)
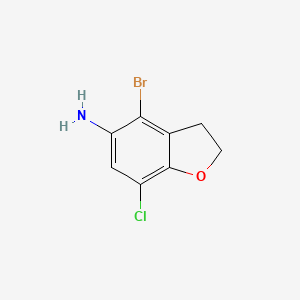
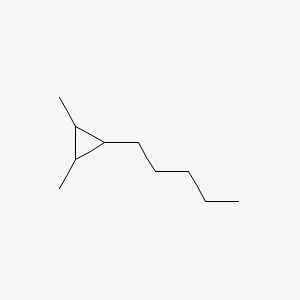
![4'-Fluoro-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13925095.png)
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
